REACTION_SMILES
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[C:11](=[O:12])([O-:13])[O-:14].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[I:17][CH2:18][CH3:19].[K+:15].[K+:16].[OH:1][c:2]1[c:3]([CH2:4][CH2:5][OH:6])[cH:7][cH:8][cH:9][cH:10]1>>[O:1]([c:2]1[c:3]([CH2:4][CH2:5][OH:6])[cH:7][cH:8][cH:9][cH:10]1)[CH2:18][CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCI
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCc1ccccc1O
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Name
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Type
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product
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Smiles
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CCOc1ccccc1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |